Ac-RYYRIK-K-(NH2)-YRFB is a peptide compound with significant biological activity, particularly as a ligand for the nociceptin receptor (ORL1). This compound is known for its high affinity for the NOP site, exhibiting a binding affinity (Ki) of approximately 1.5 nM. It functions as an antagonist to nociceptin-stimulated GTP binding in rat brain tissues and has been shown to inhibit the chronotropic effects of nociceptin on rat cardiomyocytes while also displaying potent agonist properties in vivo, specifically inhibiting locomotor activity in mice .
The compound is classified under peptides and is recognized as a high-affinity ligand for opioid-like receptors. Its molecular formula is C77H117N23O15, with a molecular weight of 1580.21 g/mol . Ac-RYYRIK-K-(NH2)-YRFB is part of a broader category of peptides that interact with nociceptive pathways, making it relevant in pain modulation studies.
The synthesis of Ac-RYYRIK-K-(NH2)-YRFB typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids onto a solid resin support, facilitating the formation of complex peptide structures. The process includes several key steps:
This method ensures high purity and yield of the desired peptide product.
Ac-RYYRIK-K-(NH2)-YRFB has a complex structure characterized by its specific sequence of amino acids. The structural configuration includes:
The compound's structure contributes to its biological activity, particularly its interaction with the nociceptin receptor .
Ac-RYYRIK-K-(NH2)-YRFB can undergo various chemical reactions, including:
These reactions are crucial for understanding the stability and reactivity of the peptide in biological systems.
The mechanism of action for Ac-RYYRIK-K-(NH2)-YRFB primarily involves its binding to the nociceptin receptor (ORL1). Upon binding, it modulates intracellular signaling pathways that influence pain perception and locomotor activity. The compound acts as a partial agonist at ORL1, leading to inhibition of nociceptin-induced effects in vivo .
Experimental studies have shown that this peptide can significantly decrease spontaneous locomotor activity in animal models, indicating its potential therapeutic role in pain management.
Ac-RYYRIK-K-(NH2)-YRFB exhibits several notable physical and chemical properties:
These properties are vital for its handling and application in laboratory settings.
Ac-RYYRIK-K-(NH2)-YRFB has several applications in scientific research:
The compound's ability to selectively interact with nociceptin receptors makes it a valuable tool in understanding pain mechanisms and developing new analgesic therapies .
CAS No.: 5953-49-1
CAS No.: 1607439-32-6
CAS No.: 119698-27-0
CAS No.: 1190931-41-9
CAS No.: 37330-37-3
CAS No.: